N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
- N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound with potential biological activities.
- It contains an acetamidophenyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure includes the acetamidophenyl group, the methyl group, and the pyrazolo[3,4-b]pyridine ring.
- Further details on bond angles, torsion angles, and other structural features can be obtained from crystallographic studies.
Chemical Reactions Analysis
- Investigate any known chemical reactions involving this compound, such as functional group transformations or cyclizations.
Physical And Chemical Properties Analysis
- Include information on melting point, boiling point, solubility, and stability.
- Discuss any relevant spectroscopic data (e.g., IR, NMR).
Safety And Hazards
- Evaluate potential toxicity, environmental impact, and safety precautions.
- Refer to relevant safety data sheets and studies.
Future Directions
- Suggest areas for further research, such as exploring derivatives or investigating its biological activity.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-13-19-20(29)18(12-23-21(19)27(26-13)17-6-4-3-5-7-17)22(30)25-16-10-8-15(9-11-16)24-14(2)28/h3-12H,1-2H3,(H,23,29)(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYQIXXHKFRACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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